molecular formula C14H9BrClN3O B11817323 2-(4-Bromophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one

2-(4-Bromophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B11817323
M. Wt: 350.60 g/mol
InChI Key: CYRAFBSDPTYNLY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 4-bromoaniline and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the triazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted triazoles, amines, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Bromophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the presence of bromine and chlorine atoms can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1H-1,2,4-triazol-3(2H)-one
  • 5-(4-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one
  • 2-(4-Chlorophenyl)-5-(4-bromophenyl)-1H-1,2,4-triazol-3(2H)-one

Uniqueness

2-(4-Bromophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both bromine and chlorine atoms on the phenyl rings, which can influence its reactivity and biological activity. The combination of these halogens with the triazole ring provides a distinct set of properties that can be leveraged in various applications .

Properties

Molecular Formula

C14H9BrClN3O

Molecular Weight

350.60 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C14H9BrClN3O/c15-10-3-7-12(8-4-10)19-14(20)17-13(18-19)9-1-5-11(16)6-2-9/h1-8H,(H,17,18,20)

InChI Key

CYRAFBSDPTYNLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)N2)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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